Cas no 2172556-45-3 (N-ethyl-6,7-dihydro-5H-benzo7annulene-8-sulfonamide)

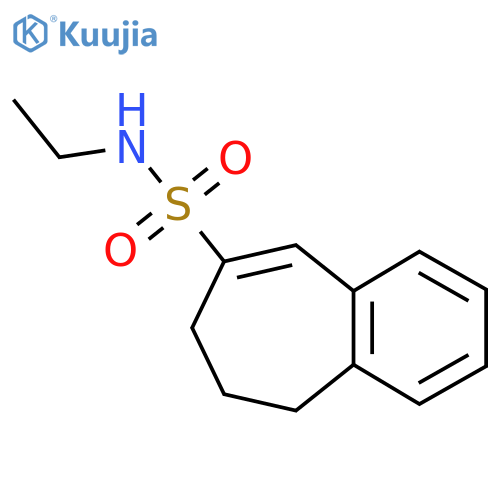

2172556-45-3 structure

商品名:N-ethyl-6,7-dihydro-5H-benzo7annulene-8-sulfonamide

N-ethyl-6,7-dihydro-5H-benzo7annulene-8-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 2172556-45-3

- EN300-1653108

- N-ethyl-6,7-dihydro-5H-benzo[7]annulene-8-sulfonamide

- N-ethyl-6,7-dihydro-5H-benzo7annulene-8-sulfonamide

-

- インチ: 1S/C13H17NO2S/c1-2-14-17(15,16)13-9-5-8-11-6-3-4-7-12(11)10-13/h3-4,6-7,10,14H,2,5,8-9H2,1H3

- InChIKey: IROQIPVGIIEJLL-UHFFFAOYSA-N

- ほほえんだ: S(C1=CC2C=CC=CC=2CCC1)(NCC)(=O)=O

計算された属性

- せいみつぶんしりょう: 251.09799996g/mol

- どういたいしつりょう: 251.09799996g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 381

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 54.6Ų

N-ethyl-6,7-dihydro-5H-benzo7annulene-8-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1653108-1.0g |

N-ethyl-6,7-dihydro-5H-benzo[7]annulene-8-sulfonamide |

2172556-45-3 | 1.0g |

$971.0 | 2023-07-10 | ||

| Enamine | EN300-1653108-2.5g |

N-ethyl-6,7-dihydro-5H-benzo[7]annulene-8-sulfonamide |

2172556-45-3 | 2.5g |

$1903.0 | 2023-07-10 | ||

| Enamine | EN300-1653108-2500mg |

N-ethyl-6,7-dihydro-5H-benzo[7]annulene-8-sulfonamide |

2172556-45-3 | 2500mg |

$1903.0 | 2023-09-21 | ||

| Enamine | EN300-1653108-100mg |

N-ethyl-6,7-dihydro-5H-benzo[7]annulene-8-sulfonamide |

2172556-45-3 | 100mg |

$855.0 | 2023-09-21 | ||

| Enamine | EN300-1653108-10.0g |

N-ethyl-6,7-dihydro-5H-benzo[7]annulene-8-sulfonamide |

2172556-45-3 | 10.0g |

$4176.0 | 2023-07-10 | ||

| Enamine | EN300-1653108-5000mg |

N-ethyl-6,7-dihydro-5H-benzo[7]annulene-8-sulfonamide |

2172556-45-3 | 5000mg |

$2816.0 | 2023-09-21 | ||

| Enamine | EN300-1653108-50mg |

N-ethyl-6,7-dihydro-5H-benzo[7]annulene-8-sulfonamide |

2172556-45-3 | 50mg |

$816.0 | 2023-09-21 | ||

| Enamine | EN300-1653108-0.25g |

N-ethyl-6,7-dihydro-5H-benzo[7]annulene-8-sulfonamide |

2172556-45-3 | 0.25g |

$893.0 | 2023-07-10 | ||

| Enamine | EN300-1653108-0.05g |

N-ethyl-6,7-dihydro-5H-benzo[7]annulene-8-sulfonamide |

2172556-45-3 | 0.05g |

$816.0 | 2023-07-10 | ||

| Enamine | EN300-1653108-0.1g |

N-ethyl-6,7-dihydro-5H-benzo[7]annulene-8-sulfonamide |

2172556-45-3 | 0.1g |

$855.0 | 2023-07-10 |

N-ethyl-6,7-dihydro-5H-benzo7annulene-8-sulfonamide 関連文献

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

-

A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801

2172556-45-3 (N-ethyl-6,7-dihydro-5H-benzo7annulene-8-sulfonamide) 関連製品

- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量